molecular formula C24H32 B3490482 (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene

(2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene

Cat. No.: B3490482
M. Wt: 320.5 g/mol
InChI Key: CKDYYUOMMWXYBB-UHFFFAOYSA-N
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Description

(2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene: is an organic compound characterized by a cyclopropyl ring substituted with butyl, pentyl, and phenyl groups, and a benzene ring. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a cyclopropane ring.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale Friedel-Crafts reactions, utilizing catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation and acylation processes. The reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Br2, HNO3, AlCl3, FeCl3, under controlled temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Biology and Medicine: Research into the biological activity of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene is ongoing, with studies focusing on its potential as a therapeutic agent due to its unique structural properties.

Industry: In the industrial sector, this compound is explored for its use in the production of specialty chemicals and advanced materials, including polymers and resins .

Mechanism of Action

The mechanism of action of (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene involves its interaction with molecular targets through its aromatic and cyclopropyl moieties. The benzene ring can participate in π-π stacking interactions, while the cyclopropyl ring can engage in strain-induced reactivity, making it a versatile compound in various chemical reactions .

Comparison with Similar Compounds

  • (2-Butyl-1-pentylcyclopropyl)benzene
  • (2-Butyl-3-phenylcyclopropyl)benzene
  • (1-Pentyl-3-phenylcyclopropyl)benzene

Uniqueness: The presence of both butyl and pentyl groups, along with a phenyl group on the cyclopropyl ring, makes (2-Butyl-1-pentyl-3-phenylcyclopropyl)benzene unique. This combination of substituents provides a distinct set of chemical properties, including enhanced stability and reactivity, compared to its analogs .

Properties

IUPAC Name

(2-butyl-1-pentyl-3-phenylcyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32/c1-3-5-13-19-24(21-16-11-8-12-17-21)22(18-6-4-2)23(24)20-14-9-7-10-15-20/h7-12,14-17,22-23H,3-6,13,18-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYYUOMMWXYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1(C(C1C2=CC=CC=C2)CCCC)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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